molecular formula C16H19N3S B2562744 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole CAS No. 86732-37-8

2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole

Cat. No. B2562744
CAS RN: 86732-37-8
M. Wt: 285.41
InChI Key: HKCIJFJXKPDDOG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrole and thiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Thiazole is also a five-membered ring but contains a nitrogen and a sulfur atom. The presence of these heterocycles suggests that the compound could have interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via a suitable linker . The exact method would depend on the specific substituents and functional groups present in the target molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with any substituents attached to these rings . The exact structure would depend on the nature of these substituents and the way they are connected to the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and any substituents. Pyrrole and thiazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of heteroatoms (nitrogen and sulfur), the aromaticity of the rings, and the nature of the substituents would all play a role .

Scientific Research Applications

Synthesis and Biological Importance

Thiazole derivatives, including 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole, have shown a broad spectrum of biological activities. These compounds are significant in medicinal chemistry, with applications ranging from antimicrobial and anti-inflammatory to anticancer activities. The unique structure of thiazole derivatives allows them to serve as ligands for various biomolecules, making them attractive for the development of new therapeutic agents (Rosales-Hernández et al., 2022).

Optical Sensors and Bioactivity

Thiazole and pyrimidine derivatives have been extensively used as recognition units for the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds have not only been employed in the creation of exquisite sensing materials but also possess a range of biological and medicinal applications, demonstrating the versatility of thiazole-based compounds (Jindal & Kaur, 2021).

Anticancer Potentials

The anticancer potentials of benzothiazole derivatives have been extensively reviewed, showing that these compounds have significant effects on various cancer cell lines. The structure-activity relationship (SAR) of benzothiazole derivatives has been explored, revealing the impact of different substituents on their anticancer efficacy. These findings highlight the potential of thiazole derivatives in cancer chemotherapy (Pathak et al., 2019).

Structural Modifications for Chemotherapeutics

Recent studies on the structural modifications of benzothiazole scaffolds have led to the development of new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them promising candidates for chemotherapeutic applications. This work underscores the ongoing interest in thiazole derivatives as potential anticancer agents (Ahmed et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if it is a drug, it might interact with biological targets such as proteins or nucleic acids to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential applications (for example, in medicine or materials science), and methods for its synthesis .

properties

IUPAC Name

2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-2-4-13(5-3-1)8-18-9-14-11-19(12-15(14)10-18)16-17-6-7-20-16/h1-7,14-15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCIJFJXKPDDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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